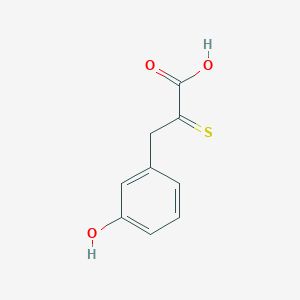

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90887-45-9 |

|---|---|

Molecular Formula |

C9H8O3S |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

3-(3-hydroxyphenyl)-2-sulfanylidenepropanoic acid |

InChI |

InChI=1S/C9H8O3S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-4,10H,5H2,(H,11,12) |

InChI Key |

CAGDWKIQKRSMCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=S)C(=O)O |

Origin of Product |

United States |

Contextualization Within Thioxo Acid Chemistry and Aromatic α Keto Acid Analogs

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid is an intriguing organic molecule that occupies a unique space at the intersection of thioxo acid chemistry and the study of aromatic α-keto acid analogs. Structurally, it is an analog of 3-(3-hydroxyphenyl)-2-oxopropanoic acid, also known as 3-hydroxyphenylpyruvic acid, where the ketone oxygen at the α-position is replaced by a sulfur atom. This substitution introduces significant changes to the molecule's electronic and steric properties.

Thioxo acids are a class of organosulfur compounds where a carbonyl oxygen is replaced by sulfur. In the case of this compound, this substitution creates a thioketone functionality adjacent to a carboxylic acid. It is important to note that thiocarboxylic acids can exist in two tautomeric forms: the thione form (RC(=S)OH) and the thiol form (RC(=O)SH). The thiol form is generally more common and stable. Thiocarboxylic acids are known to be significantly more acidic than their corresponding carboxylic acid counterparts. For instance, thioacetic acid has a pKa near 3.4, while acetic acid has a pKa of 4.72. nih.gov

Aromatic α-keto acids are key metabolites in various biochemical pathways, including the catabolism of aromatic amino acids. nih.gov Their thioxo-analogs, while less studied, offer a fascinating platform for probing enzymatic mechanisms and designing novel inhibitors due to the unique properties of the thiocarbonyl group.

Significance of Hydroxyphenyl and Thioxo Moieties in Contemporary Chemical Biology and Medicinal Chemistry

The two key functional groups in 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid, the hydroxyphenyl and thioxo moieties, are of considerable interest in the fields of chemical biology and medicinal chemistry.

The thioxo moiety , as a bioisosteric replacement for a carbonyl group, can lead to profound changes in a molecule's biological activity. The larger van der Waals radius of sulfur compared to oxygen, and the different electronic properties of the C=S bond versus the C=O bond, can alter how a molecule fits into an active site and its reactivity. Thioamides, for instance, are stronger hydrogen bond donors but weaker acceptors than their amide counterparts. nih.gov This can lead to altered binding affinities and selectivities for their biological targets. In some cases, the introduction of a thioxo group has led to the development of more potent and selective enzyme inhibitors.

Identification of Key Unexplored Research Areas for 3 3 Hydroxyphenyl 2 Thioxopropanoic Acid

Strategies for the Synthesis of the 2-Thioxopropanoic Acid Backbone

The construction of the 2-thioxopropanoic acid backbone is a critical step in the synthesis of the target molecule. Several synthetic routes can be envisaged, with the Knoevenagel condensation of an aromatic aldehyde with rhodanine (B49660) followed by hydrolysis being a prominent and efficient method.

Development of Robust and Efficient Synthetic Routes

A robust and efficient synthesis of the 2-thioxopropanoic acid backbone can be achieved through a multi-step sequence commencing with the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group. In the context of synthesizing this compound, the reaction of 3-hydroxybenzaldehyde (B18108) with rhodanine is a key transformation.

The general scheme for this approach is as follows:

Knoevenagel Condensation: 3-Hydroxybenzaldehyde is reacted with rhodanine in the presence of a base to form 5-(3-hydroxybenzylidene)rhodanine.

Hydrolysis: The resulting rhodanine derivative is then subjected to hydrolysis under basic or acidic conditions to cleave the thiazolidine (B150603) ring and yield the desired this compound.

Alternative, though potentially less direct, routes for the synthesis of α-keto thioacids include:

From α-halo acids: Reaction of an α-halo acid, such as 2-bromo-3-(3-hydroxyphenyl)propanoic acid, with a sulfur nucleophile like thiourea, followed by hydrolysis.

The Willgerodt-Kindler Reaction: This reaction typically transforms an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. Applying this to 3-hydroxyacetophenone could potentially lead to the desired backbone after several steps, although this is a less direct approach for the target α-keto thioacid.

Utilization of Specialized Reagents and Reaction Conditions

The success of the Knoevenagel condensation is highly dependent on the choice of catalyst and reaction conditions. While traditional methods often employ pyridine (B92270) and piperidine, greener and more efficient catalytic systems have been developed.

For the condensation of 3-hydroxybenzaldehyde with rhodanine, various catalysts and conditions can be employed:

Base Catalysts: Sodium acetate (B1210297) in acetic acid is a classic combination. Other bases like piperidine, triethylamine, or ammonium (B1175870) salts can also be effective.

Solvent-Free Conditions: Microwave irradiation in the presence of a solid support or a catalyst like alum can significantly accelerate the reaction and often leads to higher yields with easier work-up.

Ionic Liquids: These can act as both solvent and catalyst, offering advantages in terms of recyclability and sometimes improved reaction rates and selectivity.

The subsequent hydrolysis of the 5-(3-hydroxybenzylidene)rhodanine intermediate is typically achieved using aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The strength of the base and the reaction temperature are critical parameters to control to ensure efficient cleavage of the rhodanine ring without promoting side reactions.

Yield Optimization and Purity Considerations

Optimizing the yield and purity of the final product requires careful control over each step of the synthetic sequence.

For the Knoevenagel Condensation:

Stoichiometry: The molar ratio of the reactants (3-hydroxybenzaldehyde and rhodanine) and the catalyst should be optimized.

Temperature and Reaction Time: These parameters are crucial for driving the reaction to completion while minimizing the formation of byproducts. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential.

Catalyst Loading: The amount of catalyst should be minimized to reduce costs and simplify purification, without compromising the reaction rate and yield.

For the Hydrolysis Step:

Concentration of Base/Acid: The concentration of the hydrolyzing agent needs to be carefully controlled to achieve complete reaction without degrading the product.

Temperature: Elevated temperatures can accelerate hydrolysis but may also lead to decomposition.

Purification:

The final product, this compound, is typically a solid that can be purified by recrystallization from a suitable solvent or solvent mixture. Chromatographic techniques, such as column chromatography, may also be employed if necessary to remove persistent impurities. The purity of the product can be assessed by analytical techniques like melting point determination, NMR spectroscopy, and mass spectrometry.

Table 1: Representative Conditions for the Synthesis of the 2-Thioxopropanoic Acid Backbone via Rhodanine Condensation

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Typical Yield |

| Condensation | 3-Hydroxybenzaldehyde, Rhodanine | Sodium Acetate | Acetic Acid | Reflux | 4-6 h | 85-95% |

| Hydrolysis | 5-(3-Hydroxybenzylidene)rhodanine | 10% aq. NaOH | Water/Ethanol | 80-100 °C | 2-4 h | 70-85% |

Introduction and Regioselective Functionalization of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl moiety offers a site for further chemical modification, which can be exploited to synthesize a variety of derivatives. This requires strategies for protecting the phenolic hydroxyl group and for regioselective substitution on the aromatic ring.

Methods for Phenolic Hydroxyl Group Protection and Deprotection

To prevent unwanted side reactions during subsequent synthetic steps, the phenolic hydroxyl group often needs to be protected. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal.

Common protecting groups for phenols include:

Ethers:

Methyl Ether (Me): Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. It is generally stable but requires harsh conditions for removal (e.g., BBr₃).

Benzyl (B1604629) Ether (Bn): Introduced using benzyl bromide or chloride with a base. It is stable to a wide range of conditions and can be selectively removed by hydrogenolysis (e.g., H₂/Pd-C). highfine.com

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol (B47542) with the corresponding silyl chloride in the presence of a base like imidazole. They offer a range of stabilities depending on the steric bulk of the silyl group and are typically removed with fluoride (B91410) ion sources (e.g., TBAF) or under acidic conditions. mdpi.comresearchgate.net

Table 2: Common Protecting Groups for the Phenolic Hydroxyl Group

| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |

| Methyl (Me) | CH₃I, K₂CO₃ | BBr₃, HBr | Strong acids, bases, oxidation, reduction |

| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Mild acids and bases, oxidation, reduction |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, HF, Acetic Acid | Bases, mild acids |

The choice of protecting group must be compatible with the synthesis of the 2-thioxopropanoic acid backbone. For instance, if the rhodanine condensation is carried out under basic conditions, a base-stable protecting group would be necessary. Conversely, if acidic conditions are employed for hydrolysis, an acid-labile protecting group should be avoided.

Synthetic Approaches for Aromatic Ring Substitutions

The 3-hydroxyphenyl ring can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring (the hydroxyl or protected hydroxyl group and the propanoic acid side chain) will determine the position of the incoming electrophile.

The hydroxyl group is a strongly activating, ortho, para-directing group. The 2-thioxopropanoic acid side chain is a deactivating, meta-directing group. Therefore, electrophilic substitution on this compound would be expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). To achieve regioselectivity, it is often advantageous to perform these reactions on a precursor where the hydroxyl group is protected.

Examples of such substitutions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The use of a Lewis acid catalyst may be necessary for less reactive protected substrates. wikipedia.org

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and side reactions, especially with an unprotected phenol.

For instance, to synthesize a chlorinated derivative, one might first protect the hydroxyl group as a methyl or benzyl ether. The resulting 3-(3-methoxyphenyl)- or 3-(3-benzyloxyphenyl)-2-thioxopropanoic acid could then be subjected to chlorination. The directing effect of the ether group would still favor substitution at the positions ortho and para to it. Subsequent deprotection would then yield the chlorinated target molecule.

Synthesis of Novel Derivatives and Analogs of this compound

The molecular architecture of this compound, featuring a carboxylic acid, a thioxo group, and a hydroxylated phenyl ring, offers multiple sites for chemical modification. These modifications are crucial for exploring structure-activity relationships (SAR) and developing analogs with tailored properties.

Structural Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a primary target for derivatization to modulate properties such as lipophilicity, cell permeability, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. The Fischer esterification, which involves reacting the parent acid with an alcohol under acidic catalysis, is a direct method. For more sensitive substrates, or to achieve higher yields under milder conditions, coupling agents can be employed. The synthesis of hydroxyalkyl esters, for instance, has been achieved by reacting hydroxyphenylacetic acids with diols in the presence of catalytic sulfuric acid. mdpi.com A similar approach could be applied to this compound.

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents. These reagents facilitate amide bond formation under mild conditions, which is critical to avoid side reactions with the other functional groups present in the molecule. researchgate.net The resulting amides often exhibit increased biological stability compared to esters and can introduce new hydrogen bonding interactions. sphinxsai.com

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Reaction Type | Reagent/Method | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Dicyclohexylcarbodiimide (DCC) | Alcohol, DMAP (catalyst) | Ester | |

| Amidation | Thionyl Chloride (SOCl₂) | Amine | Amide (via Acyl Chloride) |

| HATU, HOBt, EDCI | Amine, Base (e.g., DIPEA) | Amide |

Derivatization of the Thioxo Group

The α-thioketo moiety is a distinctive feature that can be targeted for various chemical transformations. The sulfur atom's nucleophilicity and its ability to exist in multiple oxidation states are key to its reactivity.

S-Alkylation: The thioxo group can be alkylated at the sulfur atom using alkyl halides to form thioether derivatives.

Oxidation: The sulfur atom is susceptible to oxidation. Mild oxidation can yield a sulfine (B13751562) (S-oxide), while stronger oxidizing agents can produce a sulfone (S,S-dioxide). youtube.com The oxidation of thiols to disulfides is a well-known process, and while the thioxo group is different, its sulfur atom can be oxidized to various states, potentially impacting the molecule's electronic properties and biological activity. youtube.com The oxidation of thiophene (B33073) rings, another sulfur-containing moiety, often proceeds through intermediates like S-oxides, which can influence metabolic pathways. nih.gov

Desulfurization: The thioxo group can be converted to an oxo (carbonyl) group using various desulfurization agents, yielding the corresponding α-keto acid analog. This transformation allows for a direct comparison of the biological effects of sulfur versus oxygen at this position.

Substituent Effects and Positional Isomerism on the Phenyl Ring

Further substitution on the phenyl ring can profoundly affect the molecule's electronic properties, solubility, and interaction with biological targets. The existing hydroxyl (-OH) group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. lumenlearning.com The -CH₂CH(CS)COOH side chain is weakly activating and also an ortho, para-director.

The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho and para relative to the powerful hydroxyl group (positions 2, 4, and 6). The precise outcome would depend on the reaction conditions and the steric hindrance posed by the side chain. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at these positions can fine-tune the molecule's acidity, reactivity, and pharmacokinetics. libretexts.org For example, adding a halogen would increase lipophilicity, while a nitro group would decrease the ring's reactivity. youtube.com

Table 2: Predicted Effects of Phenyl Ring Substitution on Reactivity

| Substituent (Y) | Type | Directing Effect | Reactivity Effect |

| -Cl, -Br, -I | EWG (Inductive), EDG (Resonance) | ortho, para | Deactivating |

| -NO₂ | Strong EWG | meta | Strongly Deactivating |

| -CN | EWG | meta | Deactivating |

| -CH₃, -R | EDG | ortho, para | Activating |

| -OCH₃ | Strong EDG | ortho, para | Strongly Activating |

Note: The directing effect shown is for the substituent alone. The final substitution pattern on the parent molecule will be a combination of the effects of the existing -OH and side-chain groups.

Synthesis of Bioisosteric Analogs and Scaffold Hopping Strategies

Bioisosteric Analogs: Bioisosterism involves replacing a functional group with another that retains similar physical and chemical properties, leading to similar biological activity, often with improved characteristics. drughunter.com For this compound, several bioisosteric replacements can be envisioned:

Carboxylic Acid Bioisosteres: The acidic and hydrogen-bonding carboxylic acid group can be replaced by other acidic moieties like tetrazole, acylsulfonamide, or hydroxamic acid to improve cell permeability or metabolic stability. nih.govcambridgemedchemconsulting.com

Phenol Bioisosteres: The phenol group, which acts as a hydrogen bond donor, can be replaced with other groups capable of similar interactions, such as other substituted phenols (e.g., 2,6-difluorophenols) or certain nitrogen-containing heterocycles. prismbiolab.com

Thioxo Group Bioisosteres: The thioxo group (C=S) could be replaced by its more common oxygen analog, the oxo group (C=O), to assess the role of the sulfur atom.

Table 3: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity (pKa), increased lipophilicity. cambridgemedchemconsulting.com |

| Acylsulfonamide (-CONHSO₂R) | Weaker acid, can improve permeability. drughunter.com | |

| Phenol (-OH) | Fluorinated Phenol | Modulates acidity and lipophilicity. nih.gov |

| 1-Hydroxypyrazole | Acts as an acidic hydrogen bond donor. cambridgemedchemconsulting.com | |

| Thioxo (>C=S) | Oxo (>C=O) | Investigates the importance of the sulfur atom. |

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core molecular framework (scaffold) with a structurally different one while preserving the geometric arrangement of key functional groups responsible for biological activity. nih.govresearchgate.net Starting from the 3-hydroxyphenylpropanoic acid core, one could "hop" to entirely new scaffolds, such as bicyclic heteroaromatics, that maintain the relative positions of the key hydrogen-bonding phenol, the acidic group, and the hydrophobic phenyl ring. nih.gov This can lead to compounds with completely novel intellectual property and potentially improved drug-like properties. uniroma1.it

Application of Green Chemistry Principles in Synthetic Methodologies

Applying green chemistry principles to the synthesis of this compound and its derivatives is essential for sustainable chemical production. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable here include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (e.g., dichloromethane, toluene) with more environmentally benign alternatives like water, ethanol, supercritical CO₂, or certain ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. For example, using a reusable solid acid catalyst for esterification instead of a single-use liquid acid that requires neutralization and disposal.

Waste Valorization: Using industrial byproducts as starting materials. The synthesis of sulfur-based polymers from elemental sulfur, a byproduct of the petroleum industry, is a prime example of this principle, known as inverse vulcanization. rsc.orgemerald.com While not directly a synthesis of the target molecule, it highlights a green approach to utilizing sulfur. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these principles, the synthesis and derivatization of this compound can be made more efficient, safer, and environmentally sustainable.

Enzyme Inhibition Studies

Currently, there is a lack of specific studies identifying and validating target enzymes for this compound in the public domain. Consequently, detailed kinetic characterization, elucidation of molecular mechanisms of enzyme-inhibitor complex formation, and the impact on enzyme conformation for this specific compound are not available.

Ligand-Receptor Binding and Receptor Pharmacology

Identification of Potential Biological Receptors and Binding Sites

Specific biological receptors and their corresponding binding sites for this compound have not been definitively identified in the reviewed scientific literature. Research into the receptor pharmacology of this particular compound is an area that requires further investigation.

Quantification of Binding Affinities and Selectivity Profiles

There is no publicly available data quantifying the binding affinities or selectivity profiles of this compound for any biological receptor or enzyme. Research on analogous compounds has explored binding to various receptors, but these findings cannot be extrapolated to the thioxo-derivative due to significant differences in chemical structure that would alter binding characteristics. nih.gov

Modulation of Cellular Signaling Pathways

No research could be identified that specifically investigates the effects of this compound on key signal transduction cascades such as the NF-κB or MAPK pathways. For comparison, a related metabolite, 3-(3-hydroxyphenyl)propionic acid (3HPPA), has been shown to inhibit the NF-κB pathway by preventing the nuclear translocation and phosphorylation of the p65 subunit in endothelial cells. nih.gov However, it is crucial to note that this activity is specific to 3HPPA and there is no evidence to suggest that this compound would have a similar effect. The NF-κB and MAPK signaling cascades are central to cellular responses to stimuli like stress, cytokines, and bacterial or viral antigens, regulating inflammation, cell survival, and proliferation. nih.govnih.govnih.govnih.govthermofisher.comresearchgate.net

There is a lack of studies examining the impact of this compound on gene expression and protein regulation. Research on other hydroxypropionic acid derivatives has indicated potential roles in regulating gene expression, but this cannot be directly attributed to the compound . researchgate.net

In Vitro Biological Activities and Underlying Mechanisms

Specific studies on the antimicrobial mechanisms of action for this compound are absent from the current scientific literature. General antimicrobial mechanisms often involve the inhibition of bacterial cell wall synthesis, disruption of cell membrane integrity, or interference with essential metabolic pathways. mdpi.commdpi.comnih.govnih.gov While compounds with phenolic structures can exhibit antimicrobial properties, the specific actions of this thioxopropanoic acid derivative, such as potential interference with bacterial cell walls or metabolic processes, have not been investigated. nih.govmdpi.com

Anti-inflammatory Pathways and Immunomodulatory Effects

Specific studies on the anti-inflammatory pathways and immunomodulatory effects of this compound could not be identified in the available literature. For the related compound, 3-(4-hydroxyphenyl)propionic acid, research indicates it can restrict cellular oxidative stress and inflammation through the nuclear factor kappa-B (NF-κB) pathway. rsc.org Polyphenolic compounds, a broad class to which hydroxyphenyl derivatives belong, are known to regulate immunity by interfering with immune cell function and the production of pro-inflammatory cytokines. mdpi.com However, this general knowledge cannot be specifically attributed to this compound without direct experimental evidence.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Direct experimental data on the antioxidant and free radical scavenging activity of this compound is not available. Generally, phenolic compounds exhibit antioxidant properties due to the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals. nih.govnih.gov This mechanism involves the formation of a stable phenoxyl radical. nih.gov The primary mechanisms by which antioxidants act are through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govresearchgate.net While it can be hypothesized that this compound may possess antioxidant capabilities due to its phenolic structure, no studies have been published to confirm this or to quantify such activity.

Influence on Metabolic Processes

No research was found that specifically investigates the influence of this compound on glucose metabolism or lipid homeostasis. Studies on the closely related metabolite, 3-(3-Hydroxyphenyl)propionic acid (3-HPP), have shown effects on lipid metabolism. In animal models, 3-HPP administration was found to reduce body weight, liver index, and serum levels of triglycerides, LDL-cholesterol, and total cholesterol. nih.gov The proposed mechanism involves the upregulation of PPARα, a key regulator in fatty acid oxidation. nih.gov Furthermore, 3-(4-hydroxyphenyl)propionic acid has been shown to reduce cellular lipid accumulation and promote cholesterol efflux. rsc.org There is no corresponding research to indicate whether this compound has similar or different effects on these metabolic pathways.

Systematic Structural Modifications and Correlation with Biological Activity

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The analysis of related compounds provides a framework for predicting how changes to the structure of this compound might influence its biological effects.

The hydroxyphenyl moiety is a common feature in many biologically active compounds, recognized as a valuable pharmacophore. researchgate.net Studies on analogous scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated that this group is integral to their antimicrobial and anticancer activities. nih.govmdpi.comnih.gov

The hydroxyl group is a potent hydrogen bond donor and acceptor, which can facilitate crucial interactions with amino acid residues in a biological target, such as an enzyme active site or a receptor binding pocket. The phenyl ring itself provides a scaffold for hydrophobic and aromatic (π-π stacking) interactions.

The position of the hydroxyl group is critical. In this compound, the meta position of the hydroxyl group influences the electronic distribution of the ring and the spatial orientation of the hydrogen-bonding vector differently than an ortho or para substituent. This specific positioning can be key to achieving selectivity for a particular biological target over others. Modifications, such as altering the substitution pattern or introducing other groups on the phenyl ring (e.g., halogens, alkyls), would systematically probe the steric and electronic requirements of the binding site.

Table 1: Predicted Impact of 3-Hydroxyphenyl Group Modifications on Biological Activity

| Modification | Predicted Effect on Activity | Rationale for Prediction |

|---|---|---|

| Shifting -OH to para or ortho position | Altered potency and/or selectivity | Changes the geometry of hydrogen bond interactions with the target. |

| Replacing -OH with -OCH₃ | Decreased activity | Loss of hydrogen bond donating ability, though it may increase membrane permeability. |

| Replacing -OH with -F or -Cl | Altered electronic properties and potential for halogen bonding. | Halogens can act as weak hydrogen bond acceptors and modify the acidity of the phenol. nih.gov |

| Adding electron-withdrawing groups | May increase the acidity of the phenolic proton. | Can lead to stronger hydrogen bond donation and altered electronic interactions. nih.gov |

The replacement of a carbonyl oxygen with sulfur to form a thiocarbonyl (thioxo) group significantly alters a molecule's properties. The 2-thioxo group in this compound is expected to be a critical determinant of its activity profile. The carbon-sulfur double bond (C=S) is longer, weaker, and more polarizable than a carbon-oxygen double bond (C=O).

This thioxo moiety can serve as a strong hydrogen bond acceptor. In studies of other thioxo-containing compounds, such as 2-thioxo-dihydropyrimidines, this group is essential for their biological activity. nih.govnih.gov Its replacement with an oxo group often leads to a significant change or reduction in potency, indicating the specific nature of the interaction. The increased size and lipophilicity of sulfur compared to oxygen can also lead to enhanced van der Waals interactions and better binding affinity in appropriately shaped pockets. Furthermore, the unique electronic nature of the C=S bond can influence the reactivity and metabolic stability of the entire molecule. acs.org

Table 2: Comparison of Oxo vs. Thioxo Moieties in Analogous Scaffolds

| Feature | Oxo (C=O) Moiety | Thioxo (C=S) Moiety | Implication for Target Interaction |

|---|---|---|---|

| Polarity | Highly Polar | Less Polar, More Polarizable | Thioxo group may favor binding in less polar pockets. |

| H-Bonding | Strong Acceptor | Strong Acceptor | Both can form key interactions, but the geometry and strength may differ. |

| Size | Smaller | Larger | Thioxo group requires a larger binding pocket and can form more extensive van der Waals contacts. |

The propanoic acid backbone of the molecule contains a chiral center at the C-2 position. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.gov The two enantiomers (R and S) of this compound will have identical physical properties but can exhibit vastly different biological activities, potencies, and metabolic fates.

This difference arises because biological targets like enzymes and receptors are themselves chiral. One enantiomer will likely have a three-dimensional arrangement of its functional groups that is more complementary to the binding site than the other, leading to a more stable interaction and higher potency. In some cases, one enantiomer may be active while the other is inactive or even produces an undesirable effect. researchgate.net

Furthermore, the single bonds within the propanoic acid backbone allow for conformational flexibility. The molecule can adopt various shapes (conformers), and the biologically active conformation is the one that best fits the target's binding site. The substituents (3-hydroxyphenyl and 2-thioxo groups) will influence the preferred conformations, and understanding this flexibility is crucial for rational drug design.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

A hypothetical pharmacophore model for this compound can be generated by identifying its key chemical features. This model serves as a blueprint for designing new molecules with similar or improved activity. nih.govtbzmed.ac.ir

The essential features of this compound are:

One Aromatic Ring (AR): The 3-hydroxyphenyl group.

One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

Two Hydrogen Bond Acceptors (HBA): The oxygen of the carboxylic acid and the sulfur of the thioxo group.

One Negative Ionizable (NI) / Anionic Group: The carboxylic acid, which will be deprotonated at physiological pH.

The spatial relationship between these features—the distances and angles—is critical for proper alignment and binding to a biological target.

Table 3: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Role in Target Binding |

|---|---|---|

| Aromatic Ring (AR) | Phenyl ring | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Donor (HBD) | Phenolic -OH | Forms hydrogen bonds with acceptor groups on the target (e.g., Asp, Glu, backbone carbonyls). |

| Hydrogen Bond Acceptor (HBA1) | Carboxylic Acid (C=O) | Forms hydrogen bonds with donor groups on the target (e.g., Arg, Lys, backbone amides). |

| Hydrogen Bond Acceptor (HBA2) | Thioxo group (C=S) | Forms hydrogen bonds with donor groups on the target. |

Based on the SAR and pharmacophore analysis, several hypotheses for designing optimized compounds can be proposed:

Strict Spatial Conservation: The relative orientation of the aromatic ring, the hydrogen bond donor, and the anionic group is likely crucial for activity. Any modification should aim to preserve this optimal geometry.

Bioisosteric Replacements: The importance of the thioxo and carboxyl groups could be confirmed by replacing them with known bioisosteres (e.g., replacing the carboxylic acid with a tetrazole) and evaluating the resulting change in activity.

Phenyl Ring Substitution: Introducing small substituents onto the phenyl ring could enhance potency by exploiting additional binding interactions or by modulating the electronic properties of the pharmacophore. A QSAR study could correlate activity with parameters like Hammett constants (electronic) and molar refractivity (steric) of these substituents. derpharmachemica.com

Stereochemical Optimization: The synthesis and biological evaluation of the individual R and S enantiomers are necessary to determine which isomer possesses the desired activity, a critical step for developing a selective and potent agent. nih.gov

These hypotheses provide a rational framework for the future chemical exploration and optimization of this and related scaffolds.

Computational Approaches in SAR/QSAR Studies

Computational methods are indispensable in modern drug discovery for predicting the biological activity and physicochemical properties of molecules, thereby guiding the synthesis and testing of new compounds. These approaches provide a theoretical framework to understand how a molecule like this compound might interact with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movements of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur in both the ligand and the protein. nih.govmdpi.com

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation period. A stable RMSD value suggests that the ligand remains securely bound within the active site. mdpi.com MD simulations are crucial for refining docking results and understanding the flexibility of the ligand and target, which can be critical for binding affinity. preprints.orgnih.gov These simulations can reveal the role of specific residues in stabilizing the inhibitor, which is valuable information for designing more potent compounds. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These methods provide detailed information about the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity. mdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com Other calculated properties, like the electrostatic potential surface, can predict which parts of the molecule are likely to engage in electrophilic or nucleophilic interactions, providing a rationale for its binding behavior with a biological target. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Relevance to SAR |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and molecular stability. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps identify sites for electrostatic interactions with the target. |

| Electrostatic Potential | The potential energy experienced by a positive charge at various points on the molecule's surface. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

Chemogenomics and Transcriptional Profiling for Mode of Action Elucidation

Chemogenomics and transcriptional profiling are powerful tools for elucidating a compound's mode of action and for identifying potential off-target effects. Transcriptional profiling involves measuring the changes in the expression levels of thousands of genes in cells or tissues after treatment with a compound. The resulting gene expression signature can be compared to those of known drugs to infer the mechanism of action.

This approach has been used to determine the biological similarity between structurally related chemicals. nih.gov For instance, studies have shown that compounds with similar structures, such as different parabens or methylxanthines, can elicit highly similar transcriptional profiles, suggesting they share a common biological activity pathway. nih.gov By applying this technique to this compound, researchers could compare its gene expression signature to a library of reference compounds to hypothesize its biological targets and mechanisms.

Activity Cliff Analysis and Lead Optimization Strategies

Activity Cliff Analysis

In SAR analysis, an "activity cliff" is defined as a pair of structurally similar compounds that exhibit a large and unexpected difference in biological potency. nih.govnih.gov The study of activity cliffs is of great interest in medicinal chemistry because these pairs highlight small, specific structural modifications that are critical for biological activity. acs.org Identifying these SAR determinants is crucial for guiding lead optimization efforts. csmres.co.uk

Computational methods allow for the systematic identification of activity cliffs from large compound databases, going beyond the analysis of a single chemical series. nih.gov This analysis provides valuable insights into how minor chemical changes, such as the addition of a functional group or a change in stereochemistry, can dramatically impact the interaction with a biological target.

Lead Optimization Strategies

Lead optimization is an iterative process in drug discovery where a "lead" compound with initial promising activity is chemically modified to improve its properties. patsnap.comyoutube.com The goal is to enhance potency, selectivity, and metabolic stability while minimizing toxicity, ultimately transforming the lead into a clinical drug candidate. patsnap.comdanaher.com

The process is heavily guided by the SAR data obtained from initial screening and computational studies. Key strategies in lead optimization include:

Direct Chemical Manipulation: This involves making systematic modifications to the lead structure, such as adding, removing, or replacing functional groups to improve target affinity and pharmacokinetic properties. danaher.comnih.gov

Structure-Activity Relationship (SAR)-Directed Optimization: As more analogs are synthesized and tested, a detailed SAR model is built. This model then guides more rational and targeted modifications to the lead compound. nih.govyoutube.com

Computational tools like molecular docking and QSAR modeling play a pivotal role throughout the lead optimization cycle, allowing for the rapid assessment of new designs before committing to chemical synthesis. patsnap.com

Bioisosteric Applications and Medicinal Chemistry Strategy

3-(3-Hydroxyphenyl)-2-thioxopropanoic acid as a Carboxylic Acid Bioisostere

The replacement of a carbonyl oxygen with a sulfur atom, transforming an α-keto acid into an α-thioxo acid like this compound, represents a classic bioisosteric substitution. This modification retains the acidic proton necessary for interacting with many biological targets but alters key physicochemical properties such as acidity (pKa), lipophilicity, and hydrogen bonding capacity. drughunter.com The thioxo group, being less electronegative and more polarizable than the oxo group, can lead to distinct interactions with target proteins.

The structural difference between this compound and its corresponding oxo analog, 3-(3-Hydroxyphenyl)-2-oxopropanoic acid, lies in the substitution of the ketone oxygen with a sulfur atom. This seemingly minor change can have profound effects on the molecule's properties. Sulfur is larger and less electronegative than oxygen, which influences bond lengths, bond angles, and electron distribution within the molecule.

These differences in fundamental properties translate to altered physicochemical characteristics that are critical for a molecule's biological function. The increased size and polarizability of sulfur in the thioxo-acid can lead to enhanced van der Waals interactions and potentially different hydrogen bonding patterns compared to the oxo-acid. Furthermore, the thioxo-acid is generally expected to be more lipophilic and less acidic than its oxo counterpart.

| Property | This compound (Thioxo Analog) | 3-(3--Hydroxyphenyl)-2-oxopropanoic acid (Oxo Analog) | Rationale for Difference |

|---|---|---|---|

| Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | The lower electronegativity of sulfur compared to oxygen results in a less polarized C=S bond, making the carboxylic proton less likely to dissociate. |

| Lipophilicity (LogP) | Higher | Lower | Sulfur is less polar than oxygen, contributing to an overall increase in the molecule's hydrophobicity. |

| Hydrogen Bond Acceptor Strength | Weaker | Stronger | The carbonyl oxygen of the oxo analog is a stronger hydrogen bond acceptor than the thiocarbonyl sulfur. |

| Molecular Volume | Larger | Smaller | The atomic radius of sulfur is larger than that of oxygen. |

The substitution of an oxo group with a thioxo group can significantly impact how a molecule interacts with its biological target. nih.gov The changes in acidity, lipophilicity, and hydrogen bonding capability can alter the binding affinity and selectivity of the compound. nih.gov For instance, if a target's binding pocket has a hydrophobic region near the keto/thioxo group, the increased lipophilicity of the thioxo analog could lead to stronger binding. Conversely, if a strong hydrogen bond with the carbonyl oxygen is critical for activity, the thioxo analog might exhibit reduced potency. researchgate.net

The altered electronic properties of the thiocarbonyl group can also influence the molecule's reactivity and metabolic stability. This strategic replacement can sometimes circumvent metabolic pathways that lead to the deactivation or toxicification of the parent drug. nih.gov

Bioisosteric Modifications for Optimized Pharmacological Profiles

Beyond the simple oxo-to-thioxo switch, further modifications to the this compound scaffold can be employed to fine-tune its pharmacological properties. researchgate.net

Improving a drug candidate's selectivity is crucial for minimizing side effects. Bioisosteric modifications can achieve this by exploiting subtle differences between the binding sites of the intended target and off-target proteins. researchgate.netnih.gov For example, modifying the phenyl ring of this compound with different substituents (e.g., halogens, alkyl groups) could introduce steric hindrance that prevents binding to an off-target protein while maintaining or improving affinity for the desired target. The unique electronic and steric properties of the thioxo group itself can be a key determinant of selectivity. nih.gov

Target engagement refers to the binding of a drug to its intended biological target in a cellular environment. nih.govnih.gov Optimizing this engagement is key to enhancing a drug's efficacy. discoverx.comyoutube.com The increased lipophilicity of the thioxo-acid compared to its oxo analog may improve cell membrane permeability, leading to higher intracellular concentrations and thus greater target engagement. youtube.com Furthermore, the specific interactions facilitated by the sulfur atom, such as improved van der Waals contacts, could lead to a longer residence time at the target, prolonging the biological effect.

| Strategy | Example Modification on the Thioxo-Acid Scaffold | Potential Outcome |

|---|---|---|

| Modulating Selectivity | Addition of a bulky substituent to the phenyl ring. | Increased steric hindrance may disfavor binding to off-targets with smaller binding pockets. |

| Reducing Off-Target Interactions | Replacing the hydroxyl group with a bioisostere like a tetrazole. | Alters hydrogen bonding potential, potentially reducing interactions with unintended proteins. drughunter.comcambridgemedchemconsulting.com |

| Enhancing Target Engagement | Fine-tuning lipophilicity through ring modifications. | Improved cell permeability can lead to higher effective concentrations at the target site. youtube.com |

| Improving Efficacy | Introducing groups that form additional favorable interactions within the target's active site. | Increased binding affinity and/or residence time can lead to a more potent biological response. |

Design Principles for Thioxo-Containing Pharmacophores in Rational Drug Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. dergipark.org.tryoutube.com The inclusion of a thioxo group in a pharmacophore model introduces unique features that can be exploited in rational drug design. nih.gov

When designing drugs based on a thioxo-containing pharmacophore, several principles should be considered:

Hydrogen Bonding: While the thiocarbonyl sulfur is a weaker hydrogen bond acceptor than a carbonyl oxygen, it can still participate in such interactions. Computational models should accurately reflect this reduced strength.

Hydrophobicity and van der Waals Interactions: The larger, more polarizable nature of the sulfur atom should be considered a potential anchor point for hydrophobic or van der Waals interactions within the binding site.

Steric Constraints: The larger size of the sulfur atom compared to oxygen must be accounted for to avoid steric clashes within the target's binding pocket.

Electronic Properties: The unique electron distribution of the C=S bond can influence long-range electrostatic interactions with the target protein.

By integrating these principles into pharmacophore models and virtual screening protocols, medicinal chemists can more effectively identify or design novel drug candidates that leverage the specific properties of the thioxo group for improved therapeutic outcomes. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships, which is crucial for the unambiguous identification and conformational analysis of "3-(3-Hydroxyphenyl)-2-thioxopropanoic acid".

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to observe distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH2-) group, and the methine (-CH-) group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the hydroxyl, thioxo, and carboxylic acid groups.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring, the methylene and methine carbons, the carbon of the thioxo group (C=S), and the carboxylic acid carbon would provide critical information for structural confirmation. The thioxo group, in particular, would significantly influence the chemical shift of the adjacent carbon.

To illustrate the type of data obtained, the ¹H NMR spectral data for a related compound, "3-(3-Hydroxyphenyl)-3-hydroxypropionic acid," is presented below. The presence of a hydroxyl group instead of a thioxo group at the 2-position would lead to different chemical shifts, particularly for the protons at positions 2 and 3.

Table 1: ¹H NMR Data for 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.30 | t | Aromatic H |

| 6.97 | d | Aromatic H |

| 6.91 | s | Aromatic H |

| 6.84 | d | Aromatic H |

| 5.03 | t | CH(OH) |

| 2.71 | dd | CH₂ |

| 2.64 | dd | CH₂ |

Data sourced from publicly available spectral databases for 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," COSY would show correlations between the methine proton and the methylene protons, as well as among the coupled protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy identifies direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for instance, showing correlations from the methylene protons to the aromatic ring carbons and the carboxylic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule.

For the related compound "3-(3-Hydroxyphenyl)-3-hydroxypropionic acid," an HSQC spectrum would show correlations between the proton at 5.03 ppm and the carbon it is attached to, and similarly for the aromatic and methylene protons and their respective carbons. nih.gov

Mass Spectrometry (MS) for Compound Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and can be used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For "this compound" (C₉H₈O₃S), the theoretical exact mass can be calculated. This exact mass measurement is a critical step in the confident identification of the compound in a sample.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce smaller ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. The fragmentation of "this compound" would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the bond between the second and third carbon atoms, leading to fragments corresponding to the hydroxyphenyl and thioxopropanoic acid moieties.

For comparison, the mass spectrum of the related compound "3-(3-Hydroxyphenyl)propanoic acid" shows characteristic peaks that can be used for its identification. hmdb.ca

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolomics research. This technique can be used to identify and quantify metabolites in biological samples such as urine, plasma, and tissue extracts. If "this compound" were a metabolite, for instance, of a drug or a dietary compound, LC-MS/MS would be the method of choice for its detection and identification. The retention time in the chromatography and the specific fragmentation pattern in the mass spectrometer would provide a unique signature for this compound.

Related compounds, such as "3-(3-Hydroxyphenyl)-3-hydroxypropionic acid," have been identified as human urinary metabolites, and their presence has been linked to the activity of gut microflora. nih.gov The analytical strategies used to identify these metabolites, involving both NMR and MS techniques, would be directly applicable to the study of "this compound" in a biochemical context.

Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural features: the phenolic hydroxyl, the carboxylic acid, the thioketone, and the aromatic ring.

The presence of both a phenolic and a carboxylic acid hydroxyl group would lead to a very broad and intense absorption band in the high-frequency region, typically spanning from 2500 to 3500 cm⁻¹. This broadening is a definitive indicator of strong intermolecular and intramolecular hydrogen bonding. The spectrum would also feature a sharp, strong absorption peak characteristic of the carbonyl (C=O) stretch from the carboxylic acid group, expected around 1700-1725 cm⁻¹.

The thiocarbonyl (C=S) or thioketone group, a key feature of this molecule, gives rise to a vibration that is weaker and occurs at a lower frequency than its carbonyl counterpart due to the larger mass of sulfur and the lower bond order of the C=S bond. This absorption is typically of medium intensity and is expected in the 1100-1300 cm⁻¹ range. caltech.edu Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations from the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Phenol, Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3500 | Strong, Very Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C=S (Thioketone) | Stretching | 1100 - 1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand-Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. uobabylon.edu.iq The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and unsaturated functional groups. For this compound, the primary chromophores are the hydroxyphenyl group, the carbonyl group, and the thiocarbonyl group.

The benzene ring is expected to exhibit strong absorptions due to π → π* transitions, typically with a maximum absorption (λmax) around 250-280 nm. libretexts.org The carbonyl group (C=O) can undergo both a π → π* transition at shorter wavelengths and a lower-intensity, symmetry-forbidden n → π* transition at longer wavelengths.

The thiocarbonyl (C=S) group significantly influences the UV-Vis spectrum. The n → π* transition of a thioketone requires considerably less energy than that of a ketone, causing its absorption band to appear at much longer wavelengths, often in the visible region (400-600 nm). caltech.edudtu.dk This transition is responsible for the characteristic color of many thiocarbonyl compounds. The presence of these multiple chromophores would result in a complex spectrum with several absorption bands, which could be analyzed to understand the electronic structure of the molecule and to study its interactions in ligand-binding assays.

| Chromophore | Electronic Transition | Predicted Absorption Region (λmax) |

|---|---|---|

| Aromatic Ring (Phenyl) | π → π | ~250 - 280 nm |

| Carbonyl (C=O) | n → π | ~280 - 320 nm |

| Thiocarbonyl (C=S) | π → π | ~300 - 350 nm |

| Thiocarbonyl (C=S) | n → π | ~450 - 600 nm |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. Given its polar nature, a reversed-phase HPLC (RP-HPLC) method would be most suitable. This would typically involve a C18 stationary phase column and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water, often acidified with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid remains protonated for better peak shape. Detection would likely be performed with a UV detector set to one of the compound's absorption maxima identified by UV-Vis spectroscopy. This setup allows for the separation of the target compound from non-polar and other polar impurities, with purity typically assessed by the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, but would require a derivatization step. The compound's high polarity and low volatility, due to the carboxylic acid and hydroxyl groups, prevent direct analysis by GC. A common derivatization strategy involves silylation, where reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are used to convert the acidic protons of the -OH and -COOH groups into less polar trimethylsilyl (B98337) (-Si(CH₃)₃) ethers and esters. The resulting volatile derivative can then be readily analyzed. The gas chromatograph separates the derivatized compound from byproducts, and the mass spectrometer provides mass-to-charge ratio data, which serves as a molecular fingerprint for definitive identification and can be used for quantification.

| Technique | Parameter | Hypothetical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at a specific λmax (e.g., 270 nm) | |

| GC-MS | Derivatization | Silylation with BSTFA |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | |

| Carrier Gas | Helium | |

| Detection | Mass Spectrometry (Electron Ionization) |

Future Directions and Emerging Research Avenues

Exploration of Novel Thioxo Acid Scaffolds and Chemical Space Expansion

The structural backbone of 3-(3-Hydroxyphenyl)-2-thioxopropanoic acid offers a versatile scaffold for chemical modification and the development of novel therapeutic agents. The field of medicinal chemistry is continuously seeking new molecular frameworks to address challenges like drug resistance and to target novel biological pathways.

The synthesis of new derivatives by modifying the thioxo acid moiety is a key area of interest. For instance, creating carboxamides by coupling the acid with various amino acids can generate new compound libraries with diverse properties. mdpi.comnih.govnih.gov Researchers have successfully synthesized novel 2-thioxo-1,3-dithiol-carboxamides, demonstrating the feasibility of modifying such scaffolds to explore new biological activities, such as antispasmodic effects. mdpi.comnih.gov

Furthermore, the hydroxyphenyl group can be altered, or the entire scaffold can be hybridized with other biologically active heterocycles like thiazole (B1198619) or thienothiophene. nih.gov This "hybrid conjugation" approach aims to combine the pharmacophoric features of different molecules to create agents with enhanced potency or novel mechanisms of action. nih.gov Exploring derivatives of related propanoic acids has already yielded promising scaffolds for developing antimicrobial and anticancer candidates, highlighting the potential for expanding the chemical space around this core structure. nih.govresearchgate.netmdpi.com The goal is to generate a diverse library of compounds for high-throughput screening, which may lead to the discovery of molecules with improved efficacy, selectivity, and pharmacokinetic profiles. mdpi.com

Integration with Systems Biology and Omics Technologies for Broader Biological Context

To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and adopt a more holistic perspective. Systems biology, combined with high-throughput "omics" technologies, provides the tools for this comprehensive analysis. nih.govfrontiersin.org

Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a systems-level view of how the compound affects cellular processes. omicstutorials.comnashbio.com This multi-omics approach can help elucidate the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic targets. nashbio.combiobide.com For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the signaling pathways being modulated. nih.gov Metabolomics, the large-scale study of small molecules, can further illuminate disruptions in biochemical networks. nashbio.com

This holistic approach is crucial for understanding the complex interplay between genes, proteins, and metabolites in both healthy and diseased states. omicstutorials.com By providing a deeper understanding of the biological systems affected by the compound, these technologies can accelerate the drug discovery process, from target identification to the development of predictive biomarkers for patient response. biobide.com

Development of Advanced Computational Models for Predictive Drug Design

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models can then be used to predict the efficacy of newly designed molecules before they are synthesized, allowing researchers to prioritize the most promising candidates. researchgate.net Pharmacophore modeling and molecular docking can be used to simulate how these compounds might bind to specific protein targets, providing insights into their mechanism of action. mdpi.comnih.gov

Table 1: Advanced Computational Models in Drug Design

| Computational Model | Description | Application for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical relationships between the chemical structure and biological activity of a series of compounds. mdpi.com | Predicting the biological activity of novel derivatives to prioritize synthesis and testing. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. mdpi.com | Designing new molecules that fit the pharmacophore of a specific biological target. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein to form a stable complex. mdpi.com | Elucidating potential protein targets and understanding binding mechanisms. |

| Machine Learning / AI | Uses algorithms to analyze large datasets and make predictions about a molecule's properties, including efficacy and toxicity. researchgate.netjocpr.com | Screening virtual libraries of derivatives and predicting their pharmacokinetic profiles. |

Potential for Combination Therapies and Synergistic Effects

Complex diseases like cancer often involve multiple biological pathways, making them difficult to treat with a single agent. Combination therapy, which uses multiple drugs with different mechanisms of action, is an effective strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov

Future research should investigate the potential of this compound as part of a combination regimen. The goal is to find synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov For example, if the compound inhibits a specific enzyme, it could be paired with another drug that targets a different step in the same or a complementary pathway. This approach is increasingly becoming the standard of care in fields like oncology. youtube.com

Identifying optimal drug combinations requires a deep understanding of the compound's mechanism of action. Systems biology and omics data can be invaluable in pinpointing the pathways affected by the compound, thereby suggesting rational combinations with other therapeutic agents.

Investigation into the Role of the Compound as a Metabolite or Environmental Factor

The structural similarity of this compound to known biological molecules suggests it could be an endogenous metabolite. A closely related compound, 3-(3-hydroxyphenyl)propionic acid (3-HPPA), is a known metabolite produced by human gut microflora from the breakdown of dietary flavonoids like quercetin. nih.govnih.gov This metabolite has demonstrated biological activities, including the ability to decrease arterial blood pressure and inhibit the adhesion of monocytes to endothelial cells, suggesting a role in cardiovascular health. nih.govnih.govmedchemexpress.comresearchgate.net

Given this precedent, it is plausible that this compound could also be a product of microbial metabolism or a further metabolite of 3-HPPA. Investigating its presence in biological samples could provide insights into its physiological or pathophysiological roles. medchemexpress.com

Furthermore, understanding how environmental factors influence the production of bioactive compounds in nature is a growing area of research. nih.gov Factors such as temperature, altitude, and soil composition can affect the biosynthesis of secondary metabolites in plants and microorganisms. nih.govresearchgate.net Research could explore whether specific environmental conditions might lead to the natural production of thioxo compounds like the one . Conversely, if this compound or its derivatives are developed as drugs or industrial chemicals, their environmental fate and potential impact would also require investigation. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.